molecular formula C8H4Cl3N B1346441 4-(Trichloromethyl)benzonitrile CAS No. 2179-45-5

4-(Trichloromethyl)benzonitrile

Cat. No. B1346441
CAS RN: 2179-45-5
M. Wt: 220.5 g/mol
InChI Key: KHBCTNHFESKSDC-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8H4Cl3N . It is used as a building block in various chemical syntheses . The compound has a molecular weight of 220.48 g/mol .


Molecular Structure Analysis

The InChI code for 4-(Trichloromethyl)benzonitrile is 1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This indicates that the compound consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethyl group (a carbon atom attached to three chlorine atoms and one hydrogen atom) .


Physical And Chemical Properties Analysis

4-(Trichloromethyl)benzonitrile is a powder at room temperature . It has a melting point of 40-41°C . The compound has a molecular weight of 220.5 g/mol, and its exact mass is 218.940932 g/mol . It has a topological polar surface area of 23.8 Ų .

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)benzonitrile (a similar compound to 4-(Trichloromethyl)benzonitrile) has been investigated as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing the initial capacity and maintaining high capacity retention over numerous cycles. This additive forms a protective film on the cathode, preventing electrolyte oxidation and suppressing manganese dissolution (Huang et al., 2014).

Charge Transfer Dynamics in Photoinduced Compounds

4-(Dimethylamino)benzonitrile (DMABN) is a photoinduced charge-transfer compound, studied extensively using ultrafast intramolecular charge transfer processes. DMABN is probed using broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy, revealing intricate details of its excited electronic states and the importance of both intramolecular and solvent reorganization (Rhinehart et al., 2012).

Solvation Structure and Dynamics in Ionic Liquids

4-(Dimethylamino)benzonitrile (DMABN) is utilized as a molecular probe to investigate local solvation structure and dynamics in ionic liquids. Time-resolved infrared spectroscopy provides insights into the solvation dynamics, revealing that the conversion from a locally excited state to an intramolecular charge transfer state depends on intramolecular reorganization, not solvation dynamics (Ando et al., 2017).

Nitration of Benzonitriles in Zeolite Catalysis

The nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system has been explored. This process is shown to be highly para-selective under certain conditions, with zeolites demonstrating effectiveness as catalysts. This research suggests potential applications in synthesizing nitrobenzonitriles, which are valuable in various chemical industries (Smith et al., 2010).

Corrosion Inhibition of Mild Steel

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with their efficiency and mechanism of action being explained through a combination of experimental and computational studies (Chaouiki et al., 2018).

Safety And Hazards

The safety information for 4-(Trichloromethyl)benzonitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use personal protective equipment and avoid dust formation when handling this compound .

properties

IUPAC Name

4-(trichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBCTNHFESKSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301347
Record name 4-(trichloromethyl)benzonitrile
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Molecular Weight

220.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trichloromethyl)benzonitrile

CAS RN

2179-45-5
Record name NSC142538
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Record name 4-(trichloromethyl)benzonitrile
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Record name 4-(trichloromethyl)benzonitrile
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Synthesis routes and methods

Procedure details

p-Tolunitrile (4.10 g, 0.035 mole) and dichlorine monoxide (6.93 g, 0.074 mole) in carbon tetrachloride (97 ml) were added to a bottle under nitrogen. The bottle was capped and stored at room temperature for 4 days. The water layer was separated, the organic layer dried (MgSO4) and the solvent removed on a rotary evaporator to give p-cyanobenzotrichloride as an oil (7.87 g, yield 100%). The oil was combined with a similar run and distilled in a short path still to give a white crystalline solid which was recrystallized from petroleum ether to give substantially pure p-cyanobenzotrichloride (mp 40.5°-41.7°).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One

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